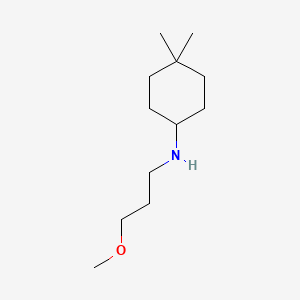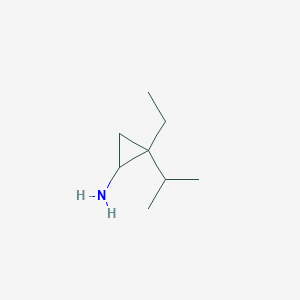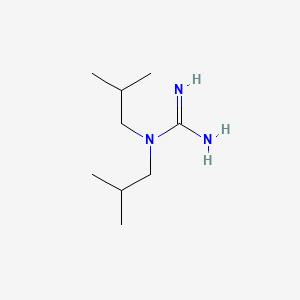
1,1-Bis(2-methylpropyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-methylpropyl)guanidine is a derivative of guanidine, a compound known for its high basicity and versatility in various chemical reactions. Guanidine derivatives are widely used in pharmaceuticals, organometallic chemistry, and as catalysts in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-methylpropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 2-methylpropylamine with a guanidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine structure .
Industrial Production Methods
Industrial production of guanidine derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(2-methylpropyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the guanidine derivative, while substitution reactions can produce various substituted guanidine compounds .
Applications De Recherche Scientifique
1,1-Bis(2-methylpropyl)guanidine has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 1,1-Bis(2-methylpropyl)guanidine involves its ability to act as a strong base and nucleophile. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes. This makes it useful in various biochemical applications, including as a muscle relaxant and in the treatment of certain neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,1-Bis(2-methylpropyl)guanidine include:
- Tetramethylguanidine
- 1,1-Diethylguanidine
- 1,1-Dimethylguanidine
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it particularly valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H21N3 |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1,1-bis(2-methylpropyl)guanidine |
InChI |
InChI=1S/C9H21N3/c1-7(2)5-12(9(10)11)6-8(3)4/h7-8H,5-6H2,1-4H3,(H3,10,11) |
Clé InChI |
WALDZXWGTQALJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


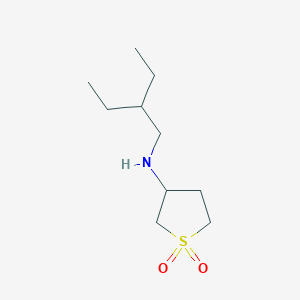
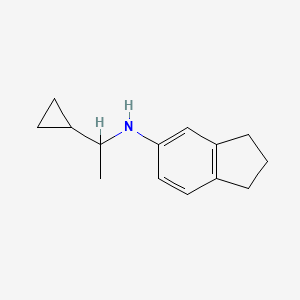
![1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13241983.png)
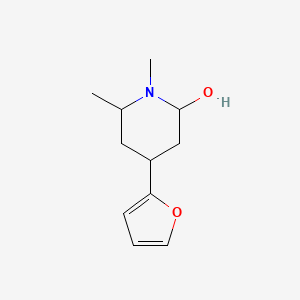
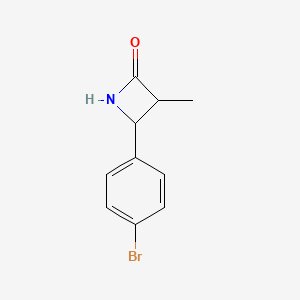
![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13241997.png)
![1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+](/img/structure/B13241998.png)
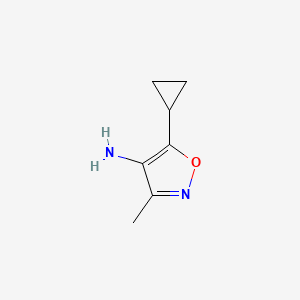
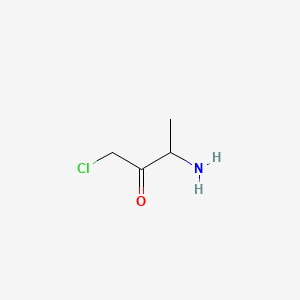
![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine](/img/structure/B13242012.png)
